molecular formula C21H35ClN2O2 B4046384 2-[4-(3,5-di-tert-butylbenzoyl)-1-piperazinyl]ethanol hydrochloride

2-[4-(3,5-di-tert-butylbenzoyl)-1-piperazinyl]ethanol hydrochloride

Cat. No.: B4046384
M. Wt: 383.0 g/mol
InChI Key: BNNUBGYNKBQFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3,5-di-tert-butylbenzoyl)-1-piperazinyl]ethanol hydrochloride is a useful research compound. Its molecular formula is C21H35ClN2O2 and its molecular weight is 383.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.2387061 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Antimicrobial Activity

The compound's derivatives demonstrate variable and modest antimicrobial activity against investigated strains of bacteria and fungi. Research highlights the synthesis and characterization of new pyridine derivatives, showcasing the compound's relevance in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011; Patel & Agravat, 2007). Moreover, compounds containing piperazine derivatives have been explored for their in vitro antibacterial and anthelmintic activity, showing poor to moderate effects, further underlining the compound's potential in antimicrobial research (Sanjeevarayappa et al., 2015).

Green Synthesis Processes

Efforts towards more environmentally friendly synthesis methods have led to a green process for preparing 11-{4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}dibenzo[b,f][1,4]thiazepine, achieving high conversion rates without impurities (Mahale et al., 2008). This emphasizes the ongoing efforts to make chemical synthesis more sustainable and efficient.

Antihypertensive Potential

Research on 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts has unveiled their potential as dual antihypertensive agents. The protonation positions in piperazine derivatives were identified, contributing to our understanding of such compounds in developing new medications (Marvanová et al., 2016).

Solubility and Pharmacokinetic Properties

The solubility thermodynamics and partitioning processes in biologically relevant solvents of novel antifungal compounds, including those with piperazine derivatives, have been explored. These studies provide critical insights into the pharmacokinetic properties and potential therapeutic applications of such compounds (Volkova, Levshin, & Perlovich, 2020).

Properties

IUPAC Name

(3,5-ditert-butylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O2.ClH/c1-20(2,3)17-13-16(14-18(15-17)21(4,5)6)19(25)23-9-7-22(8-10-23)11-12-24;/h13-15,24H,7-12H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNUBGYNKBQFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)CCO)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.